Phenyl 2-bromo-4,4,4-trichloro-2-methylbutanoate
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Overview
Description
Phenyl 2-bromo-4,4,4-trichloro-2-methylbutanoate is an organic compound known for its unique structure and reactivity It contains a phenyl group attached to a butanoate backbone, which is further substituted with bromine and chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 2-bromo-4,4,4-trichloro-2-methylbutanoate typically involves the bromination and chlorination of a suitable precursor. One common method is the bromination of a phenyl-substituted butanoate, followed by chlorination to introduce the trichloro group. The reaction conditions often involve the use of bromine and chlorine reagents under controlled temperatures and solvent conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and chlorination processes. These processes are optimized for yield and efficiency, often using continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Phenyl 2-bromo-4,4,4-trichloro-2-methylbutanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding acids or reduction to form alcohols.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as hydroxide ions, amines, and thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of phenyl-substituted butanoates, while oxidation and reduction can produce corresponding acids and alcohols .
Scientific Research Applications
Phenyl 2-bromo-4,4,4-trichloro-2-methylbutanoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules through substitution and elimination reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Phenyl 2-bromo-4,4,4-trichloro-2-methylbutanoate involves its reactivity with various molecular targets. The bromine and chlorine atoms make the compound highly reactive, allowing it to interact with nucleophiles and electrophiles. These interactions can lead to the formation of new chemical bonds and the modification of existing structures .
Comparison with Similar Compounds
Similar Compounds
- Phenyl 2-bromo-4,4,4-trichloro-2-methylbutyrate
- 2-Bromo-4,4,4-trichloro-2-methylbutanoic acid
- Phenyl 2-chloro-4,4,4-trichloro-2-methylbutanoate
Uniqueness
Phenyl 2-bromo-4,4,4-trichloro-2-methylbutanoate is unique due to the presence of both bromine and chlorine atoms, which impart distinct reactivity and properties. This makes it a valuable compound for specific synthetic applications and research studies .
Properties
CAS No. |
106749-74-0 |
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Molecular Formula |
C11H10BrCl3O2 |
Molecular Weight |
360.5 g/mol |
IUPAC Name |
phenyl 2-bromo-4,4,4-trichloro-2-methylbutanoate |
InChI |
InChI=1S/C11H10BrCl3O2/c1-10(12,7-11(13,14)15)9(16)17-8-5-3-2-4-6-8/h2-6H,7H2,1H3 |
InChI Key |
UGRDXFGZAGEFGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(Cl)(Cl)Cl)(C(=O)OC1=CC=CC=C1)Br |
Origin of Product |
United States |
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